Benzocycloocten-9-one, 6-thioxo-5,6,7,8-tetrahydro-10-oxa-5,7-diaza-
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Overview
Description
2-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1H-6,1,3-BENZOXADIAZOCIN-5-ONE is a heterocyclic compound that features a unique structure combining a benzoxadiazocin ring with a sulfanylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1H-6,1,3-BENZOXADIAZOCIN-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of a benzoxadiazocin precursor with a sulfur donor in the presence of a catalyst can yield the desired compound. Specific reaction conditions such as temperature, solvent, and reaction time are optimized to maximize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1H-6,1,3-BENZOXADIAZOCIN-5-ONE undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxadiazocin ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylidene group typically yields sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
2-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1H-6,1,3-BENZOXADIAZOCIN-5-ONE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 2-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1H-6,1,3-BENZOXADIAZOCIN-5-ONE involves its interaction with molecular targets such as enzymes and receptors. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the benzoxadiazocin ring can engage in non-covalent interactions, such as hydrogen bonding and π-π stacking, with various biomolecules .
Comparison with Similar Compounds
Similar Compounds
2-SULFANYLIDENE-5,6,7,8-TETRAHYDRO-1H-QUINOLINE-3-CARBONITRILE: Shares the sulfanylidene group but has a different ring structure.
5-YLIDENE DERIVATIVES OF 3-THIAZOLIDIN-4-ONE: Contains a similar sulfanylidene group but with a thiazolidinone ring.
Uniqueness
2-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1H-6,1,3-BENZOXADIAZOCIN-5-ONE is unique due to its combination of a benzoxadiazocin ring and a sulfanylidene group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H8N2O2S |
---|---|
Molecular Weight |
208.24 g/mol |
IUPAC Name |
2-sulfanylidene-3,4-dihydro-1H-6,1,3-benzoxadiazocin-5-one |
InChI |
InChI=1S/C9H8N2O2S/c12-8-5-10-9(14)11-6-3-1-2-4-7(6)13-8/h1-4H,5H2,(H2,10,11,14) |
InChI Key |
MTWIURHWJJHYIG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)OC2=CC=CC=C2NC(=S)N1 |
Origin of Product |
United States |
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